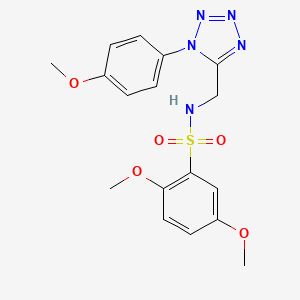

2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5S/c1-25-13-6-4-12(5-7-13)22-17(19-20-21-22)11-18-28(23,24)16-10-14(26-2)8-9-15(16)27-3/h4-10,18H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLSTMPVSNAKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the serotonin 5-HT2A receptor . This receptor is a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system, particularly in the areas of mood, anxiety, and consciousness.

Mode of Action

The compound acts as a potent agonist at the 5-HT2A receptor. Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the compound binds to the 5-HT2A receptor, activating it and leading to an increase in the effect of serotonin.

Biochemical Pathways

The activation of the 5-HT2A receptor by the compound affects several biochemical pathways. These include pathways involved in working memory and cognitive processes . The exact downstream effects of these pathways can vary, but they generally involve changes in neuronal signaling and brain function.

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces.

Result of Action

The activation of the 5-HT2A receptor by the compound can lead to a variety of molecular and cellular effects. These can include changes in neuronal signaling, alterations in the release of neurotransmitters, and modifications to the function of neural circuits. These changes can, in turn, lead to alterations in behavior and cognition.

Action Environment

The action, efficacy, and stability of the compound can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature.

Biological Activity

2,5-Dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, identified by its CAS number 921123-91-3, is a synthetic compound with a complex structure that includes a tetrazole ring and methoxyphenyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 405.4 g/mol. The structure features a benzenesulfonamide core, which is known for its versatility in biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₅O₅S |

| Molecular Weight | 405.4 g/mol |

| CAS Number | 921123-91-3 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the tetrazole moiety. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to destabilize microtubules, leading to significant anticancer activity against various cell lines such as SGC-7901 and HeLa cells . The mechanism involves inhibition of tubulin polymerization, which is critical for cancer cell proliferation.

Antimicrobial Properties

Compounds similar to this compound have been studied for their antimicrobial activities. The presence of the methoxy group is believed to enhance the compound's interaction with microbial targets, leading to increased efficacy against pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of specific functional groups, such as methoxy and sulfonamide moieties, plays a crucial role in modulating biological activity. For example, the methoxy group on the phenyl ring has been associated with enhanced bioactivity in several studies .

Case Study 1: Antitumor Effects

In a study focusing on tetrazole derivatives, compounds were tested against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The structural similarity of these compounds to known antitumor agents suggests a potential pathway for therapeutic development .

Case Study 2: Microtubule Destabilization

Another research effort involved synthesizing and evaluating various tetrazole derivatives for their ability to disrupt microtubule dynamics in cancer cells. The findings indicated that certain compounds could effectively arrest cell cycle progression at the G2/M phase, highlighting their potential as antitumor agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Notes:

- Target Compound vs. Losartan : The absence of an imidazole ring and biphenyl system in the target compound may reduce ARB activity but improve solubility due to methoxy groups .

- Tetrazole Substitution: 1-(4-Methoxyphenyl) substitution on tetrazole (target) vs.

- Thiazole vs. Tetrazole : Thiazole-containing analogs () exhibit lower polarity, impacting membrane permeability compared to tetrazole derivatives .

Pharmacological and Computational Insights

While experimental binding data for the target compound are unavailable, AutoDock Vina () has been widely used to predict interactions of sulfonamides and tetrazoles with targets like carbonic anhydrase or angiotensin receptors. For example:

- Losartan : Docking scores indicate strong binding to angiotensin II type 1 receptors (AT1R) via tetrazole-lysine interactions .

- Hypothetical Target Compound : The 2,5-dimethoxy groups may enhance binding to hydrophobic pockets, while the sulfonamide could engage in polar interactions, akin to sulfonamide-based inhibitors .

Q & A

Q. What are the standard synthetic routes for 2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide?

The compound can be synthesized via condensation reactions between sulfonamide intermediates and tetrazole-containing precursors. A general method involves refluxing substituted benzaldehydes with tetrazole derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification via flash chromatography . Key steps include optimizing stoichiometry and reaction time to minimize byproducts.

Q. How should researchers handle this compound safely in laboratory settings?

While specific safety data for this compound is limited, analogous sulfonamides require precautions such as wearing PPE (gloves, lab coat), working in a fume hood, and avoiding inhalation or skin contact. Storage should be in a cool, dry environment, with stability monitored under inert atmospheres .

Q. What crystallographic techniques are recommended for structural elucidation?

Single-crystal X-ray diffraction using SHELXL is the gold standard. Key parameters include data collection at low temperatures (e.g., 140 K) to reduce thermal motion artifacts, and refinement with SHELXL-2018 to model hydrogen bonding and torsional angles accurately .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

AutoDock Vina is recommended for docking simulations. Parameters include:

- Grid Box Setup : Define the binding site using coordinates from homologous protein structures.

- Scoring Function : Use the Vina scoring function with exhaustiveness set to 20 for robust sampling.

- Validation : Compare results with known ligands (e.g., angiotensin II receptor antagonists) to assess pose reliability .

Q. What DFT-based methods are suitable for analyzing electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These analyses predict reactivity and interaction with biological targets, such as hydrogen bonding with sulfonamide and tetrazole moieties .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic variation of substituents on the benzene or tetrazole rings (e.g., replacing methoxy with halogen or alkyl groups) can enhance binding affinity. For example:

- Tetrazole Modifications : Introducing bulkier substituents (e.g., bromine) may improve hydrophobic interactions.

- Sulfonamide Tuning : Adjusting electron-withdrawing/donating groups alters acidity, affecting target binding. Biological assays (e.g., enzyme inhibition) paired with computational modeling validate SAR hypotheses .

Q. How to resolve discrepancies in crystallographic data vs. computational models?

Discrepancies (e.g., bond length variations >0.05 Å) may arise from solvent effects or crystal packing. Mitigation strategies include:

- Multi-Conformer Refinement : Use SHELXL’s disorder modeling for flexible groups.

- DFT Geometry Optimization : Compare gas-phase DFT structures with experimental data to identify environmental influences .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (Example from Analogous Structures)

| Parameter | Value (SHELXL-2018) |

|---|---|

| Temperature | 140 K |

| R-factor | 0.046 |

| wR-factor | 0.124 |

| Torsional Angle (C-S-N) | 112.3° |

| Hydrogen Bond Length | 2.89 Å (N-H⋯O) |

| Data derived from dimethoxybenzylidene analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.